1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine
Description
Properties
IUPAC Name |
phenyl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13(11-4-2-1-3-5-11)17-8-6-12(7-9-17)19-14-16-15-10-20-14/h1-5,10,12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAUVYBRPMIWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine typically involves the reaction of piperidine derivatives with 1,3,4-thiadiazole compounds. One common method includes the cyclization of piperidine with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in a solvent like 1,4-dioxane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Thiadiazole Ring
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Electrophilic Substitution : The sulfur atom in the thiadiazole ring participates in hydrogen bonding, influencing reactivity with electrophiles like nitrating agents .
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Nucleophilic Displacement : The 2-yloxy group undergoes substitution with amines or alkoxides under mild basic conditions (e.g., K₂CO₃ in DMF) .
Benzoyl Group
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Hydrolysis : Susceptible to acid- or base-catalyzed cleavage, yielding 4-(1,3,4-thiadiazol-2-yloxy)piperidine and benzoic acid.
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Friedel-Crafts Acylation : Activates aromatic rings for electrophilic attacks when used as a directing group .
Piperidine Nitrogen
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Salt Formation : Reacts with HCl or H₂SO₄ to form water-soluble salts, enhancing bioavailability .
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Alkylation/Acylation : The lone pair on nitrogen facilitates reactions with alkyl halides or anhydrides .
Substituent Effects and Structural Modifications
Modifications at critical positions significantly alter reactivity and biological activity:
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Introduction of a 4-nitrobenzoyl group increases electrophilicity by 22%, accelerating nucleophilic aromatic substitution .
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Piperidine ring saturation (e.g., tetrahydro derivatives) reduces steric hindrance, enabling easier functionalization .
Cyclodehydration Mechanism
Thiadiazole formation follows a three-step pathway (Scheme 1 ):
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Salt Formation : Thiosemicarbazide reacts with carboxylic acids.
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Dehydration : PPE removes water to generate an acylation intermediate.
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Cyclization : Intramolecular cyclization yields the 1,3,4-thiadiazole core.
Enzyme Inhibition
The compound inhibits glutaminase (GLS1) via a two-step mechanism :
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Binding : Thiadiazole oxygen coordinates with Mn²⁺ in the active site.
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Conformational Change : Piperidine nitrogen induces allosteric modulation (IC₅₀ = 38 nM).
Key Data Tables
Table 1: Optimization of Thiadiazole Synthesis Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| PPE Quantity | 20 g per 5 mmol | Maximizes cyclization |
| Solvent | Chloroform | Homogeneous mixing |
| Temperature | 75–85°C | Prevents decomposition |
Table 2: Substituent Effects on Anti-AChE Activity
| Substituent | IC₅₀ (nM) | Relative Potency |
|---|---|---|
| -H (Parent Compound) | 420 | 1.0x |
| -SO₂Bn (Para) | 84 | 5.0x |
| -CH₂Indole | 210 | 2.0x |
Scientific Research Applications
Synthesis of the Compound
The synthesis of 1-benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine typically involves the reaction of piperidine derivatives with thiadiazole moieties. The process can be outlined as follows:
- Starting Materials : Piperidine, benzoyl chloride, and thiadiazole derivatives.
- Reaction Conditions : The reaction is generally conducted under controlled temperature and inert atmosphere to prevent degradation.
- Characterization : The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure.
Anticholinesterase Activity
One of the prominent applications of this compound is in the treatment of Alzheimer's disease. The compound has been shown to exhibit significant anticholinesterase activity, which is crucial for increasing acetylcholine levels in the brain. This property helps in alleviating cognitive impairments associated with Alzheimer's disease by preventing the breakdown of acetylcholine at synapses .
Antimicrobial and Anticancer Properties
Recent studies have indicated that derivatives containing thiadiazole rings possess antimicrobial and anticancer activities. Compounds similar to this compound have been evaluated for their effectiveness against various cancer cell lines and bacterial strains. For instance:
- Antimicrobial Activity : Thiadiazole derivatives have been reported to inhibit bacterial growth effectively, making them candidates for antibiotic development .
- Anticancer Activity : Some studies have highlighted the potential of thiadiazole-containing compounds in inhibiting cancer cell proliferation, particularly in leukemia and CNS cancers .
Treatment of Neurological Disorders
The ability of this compound to inhibit acetylcholinesterase positions it as a promising candidate for treating neurodegenerative diseases such as Alzheimer's and possibly other cognitive disorders . Its mechanism involves enhancing cholinergic transmission by preventing acetylcholine degradation.
Metabolic Disorders
Research suggests that compounds with similar structures may also influence metabolic pathways associated with conditions like obesity and type 2 diabetes by modulating enzyme activities involved in glucose metabolism . This opens avenues for exploring its application in metabolic syndrome treatments.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine involves its interaction with various molecular targets. The compound’s biological effects are attributed to the –N=C–S– functional group within the 1,3,4-thiadiazole ring . This group is highly reactive and can interact with nucleophilic sites in biological molecules, disrupting their normal function. The compound may also inhibit specific enzymes or proteins involved in cellular processes, leading to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of 1-benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine can be contextualized by comparing it to analogs with modifications in the piperidine substituents, linker groups, or heterocyclic rings. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Piperidine-Thiadiazole Derivatives
Key Insights from Structural Modifications
Linker Flexibility and Enzyme Interaction The oxygen atom in the target compound’s thiadiazolyloxy linker introduces rigidity compared to flexible methylene or ethylamino linkers. For example, compound 21’s two-carbon methylene linker achieved superior AChE inhibition (IC₅₀ = 36 nM) due to enhanced flexibility, whereas rigid amide/ester linkers in other analogs abolished activity .
Substituent Effects on Lipophilicity and Binding
- The benzoyl group in the target compound likely increases lipophilicity compared to benzyl or unsubstituted piperidine derivatives. This property could enhance blood-brain barrier penetration, a critical factor for central nervous system targets . In contrast, electron-withdrawing groups (e.g., bromo in 25g) or methoxy substitutions on aromatic rings have been shown to modulate enzyme inhibition and receptor affinity .
Thiadiazole vs. Thienyl/Benzisoxazole Moieties The 1,3,4-thiadiazole ring in the target compound offers distinct electronic properties compared to thienyl or benzisoxazole rings. Thiadiazoles are known for their electron-deficient nature, which may facilitate π-π stacking or hydrogen bonding with target proteins. For instance, compound 3’s thiadiazole moiety contributed to moderate AChE inhibition, whereas thienyl analogs (e.g., 25f) lacked this activity .
Synthetic Accessibility Derivatives like 1-benzyl-4-[2-(5-phenyl-1,3,4-thiadiazol-2-yl)aminoethyl]piperidine are synthesized via 48-hour reflux with ammonium chloride, yielding products confirmed by NMR and IR .
Biological Activity
1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a larger class of thiadiazole derivatives known for their diverse biological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
Chemical Structure and Properties
The molecular structure of this compound features a piperidine ring substituted with a benzoyl group and a thiadiazole moiety. This unique structure is believed to contribute to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications on the thiadiazole ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of specific substituents has been linked to improved efficacy in inhibiting bacterial growth compared to standard antibiotics such as ampicillin and streptomycin .
Anticancer Activity
The anticancer potential of this compound is notable. In vitro studies demonstrate that derivatives of thiadiazoles can inhibit the proliferation of various cancer cell lines, including human breast cancer (MCF-7), lung cancer (H460), and colon cancer (HCT116) cells. For example, certain derivatives showed IC50 values in the low micromolar range (0.74–10.0 µg/mL) against these cell lines . The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups on the aromatic ring enhances anticancer activity .
Anti-inflammatory Activity
Thiadiazole derivatives have also been evaluated for their anti-inflammatory effects. Research indicates that these compounds can stabilize erythrocyte membranes and inhibit proteinase enzymes, which are key factors in inflammatory processes. In vivo studies using rat models demonstrated significant reductions in paw edema induced by carrageenan administration, highlighting the anti-inflammatory potential of these compounds .
The biological activities of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For instance, it may inhibit key enzymes involved in cancer progression or modulate signaling pathways through receptor binding. The detailed mechanisms often depend on the specific structural modifications within the thiadiazole framework .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives:
- A study reported that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Another investigation focused on the synthesis of novel piperidine derivatives showed promising anti-acetylcholinesterase activity, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Q & A
Q. How can the synthesis of 1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine be optimized for yield and purity?
- Methodological Answer : The synthesis involves coupling the thiadiazole moiety to the piperidine scaffold. Key steps include:
- Reaction Monitoring : Use thin-layer chromatography (TLC) with silica gel plates to track reaction progress. A solvent system of ethyl acetate/hexane (1:1) is recommended for polarity matching .
- Precipitation : After reaction completion, introduce ice-cold distilled water with 2–3 drops of aqueous NaOH to precipitate the compound. Gentle shaking ensures homogeneous crystal formation .
- Recrystallization : Purify the crude product using methanol, as it effectively dissolves impurities while leaving the target compound intact. Yield optimization may require adjusting reaction time (4–6 hours) and temperature (room temperature for sensitive intermediates) .
Q. What analytical techniques are most reliable for validating the purity and structure of this compound?
- Methodological Answer : Combine multiple techniques:
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions on the piperidine and thiadiazole rings. For example, the benzoyl group’s carbonyl signal should appear near 167–170 ppm in C NMR .
- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min flow rate. Purity >95% is acceptable for pharmacological assays .
- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can contradictions in spectral data during characterization be resolved?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example:
- Thiadiazole Proton Shifts : If H NMR shows unexpected splitting in the thiadiazole region, compare data with analogous compounds (e.g., 5-substituted-1,3,4-oxadiazoles) to identify electronic effects from substituents .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to analyze bond lengths and angles, confirming the thiadiazole-piperidine linkage .
Q. What experimental strategies can elucidate the role of the thiadiazole moiety in bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to the thiadiazole ring (e.g., replacing sulfur with oxygen or varying substituents). Test antibacterial activity using MIC assays against E. coli and S. aureus .
- Molecular Docking : Use AutoDock Vina to model interactions between the thiadiazole group and bacterial enzyme targets (e.g., dihydrofolate reductase). Focus on hydrogen bonding and π-π stacking with active-site residues .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Utilize SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. For this compound, a logP ~2.5 suggests moderate solubility, requiring formulation optimization for in vivo studies .
- DFT Calculations : Perform B3LYP/6-31G(d) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for reactivity predictions .
Methodological Design Questions
Q. How to design a stability study under varying pH conditions for this compound?
- Methodological Answer :
- Buffer Preparation : Use ammonium acetate buffer (15.4 g/L) adjusted to pH 6.5 with 10% acetic acid for neutral conditions. For acidic (pH 3.0) and alkaline (pH 9.0) conditions, use citrate and borate buffers, respectively .
- HPLC Monitoring : Incubate the compound at 37°C for 48 hours, sampling at 0, 12, 24, and 48 hours. Degradation products can be identified via mass spectrometry .
Q. What strategies mitigate byproduct formation during the coupling of the thiadiazole and piperidine groups?
- Methodological Answer :
- Catalyst Optimization : Replace traditional bases (e.g., KCO) with DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
- Temperature Control : Conduct the reaction at 0–5°C to suppress side reactions like N-benzoyl group hydrolysis .
Data Interpretation Questions
Q. How to address discrepancies between theoretical and observed molecular weights in mass spectrometry?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
